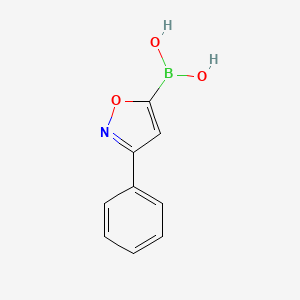

3-Phenylisoxazole-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJIQHRMIYFYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NO1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400708 | |

| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5868-54-2 | |

| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of 3-Phenylisoxazole-5-boronic acid

Introduction: The Significance of 3-Phenylisoxazole-5-boronic acid in Modern Drug Discovery

This compound and its derivatives are pivotal building blocks in medicinal chemistry and materials science.[1][2] The isoxazole core is a recognized pharmacophore present in a range of biologically active compounds, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][3] This unique combination allows for the efficient construction of complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and modulators of neurological targets.[4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on field-proven methodologies, mechanistic insights, and detailed experimental protocols for researchers and professionals in drug development.

Primary Synthetic Route: A Two-Step Approach Via a 5-Halo-3-Phenylisoxazole Intermediate

The most direct and widely applicable strategy for the synthesis of this compound involves a two-step sequence: the formation of a 5-halo-3-phenylisoxazole precursor, followed by a palladium-catalyzed Miyaura borylation. This route offers high efficiency and broad functional group tolerance.

Part 1: Synthesis of 5-Halo-3-Phenylisoxazole

The initial step is the construction of the 3-phenylisoxazole ring with a halogen atom at the 5-position, which is crucial for the subsequent borylation. A common and effective method is the [3+2] cycloaddition of a nitrile oxide, generated in situ from a benzaldoxime, with a haloalkyne.

Causality Behind Experimental Choices:

-

Starting Materials: Benzaldehyde is readily available and can be easily converted to benzaldoxime. The choice of the haloalkyne (e.g., 2-bromoethynyl-trimethylsilane followed by desilylation, or directly using a haloacetylene) determines the halogen at the 5-position. Bromo- and iodo-substituted isoxazoles are generally more reactive in the subsequent Miyaura borylation than their chloro- counterparts.

-

In Situ Generation of Nitrile Oxide: Benzaldoxime is halogenated, typically with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to form a hydroximoyl halide. This intermediate is then treated with a base, such as triethylamine, to eliminate HX and generate the reactive benzonitrile oxide in situ. This avoids the isolation of the potentially unstable nitrile oxide.

-

Reaction Conditions: The cycloaddition is typically carried out in a non-polar solvent like dichloromethane or chloroform at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

Experimental Protocol: Synthesis of 5-Bromo-3-phenylisoxazole

-

Step A: Formation of Benzaldoxime: To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Remove the ethanol under reduced pressure and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield benzaldoxime.

-

Step B: Formation of Benzonitrile Oxide and Cycloaddition: Dissolve benzaldoxime (1.0 eq) in chloroform. Add N-bromosuccinimide (NBS) (1.05 eq) in portions at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour. To this solution, add a solution of bromoacetylene (generated in situ or used from a cylinder) (1.2 eq) in chloroform. Then, add triethylamine (1.5 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-bromo-3-phenylisoxazole.

Part 2: Miyaura Borylation of 5-Halo-3-Phenylisoxazole

The second step involves the conversion of the 5-halo-3-phenylisoxazole to the corresponding boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation reaction.[5][6][7] This reaction is a cornerstone of modern organic synthesis due to its reliability and broad substrate scope.[8]

Causality Behind Experimental Choices:

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most commonly used reagent for this transformation.[9] It is a stable solid that is easy to handle.

-

Catalyst System: A palladium catalyst is essential. PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a highly effective and commonly used catalyst for Miyaura borylations.[5][8] Other palladium sources and ligands can also be employed.

-

Base: A weak base is crucial to facilitate the transmetalation step in the catalytic cycle.[6][7] Potassium acetate (KOAc) is the standard base for this reaction, as stronger bases can promote a competing Suzuki coupling of the product with the starting halide.[6]

-

Solvent: Anhydrous aprotic polar solvents such as 1,4-dioxane or dimethyl sulfoxide (DMSO) are typically used.

Experimental Protocol: Synthesis of this compound pinacol ester

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-3-phenylisoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and PdCl₂(dppf) (0.03 eq).

-

Reaction Execution: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the starting material is consumed (monitored by GC-MS or LC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound pinacol ester as a white solid.

Part 3: Deprotection to this compound

The final step is the hydrolysis of the pinacol ester to the free boronic acid. Several methods are available, with the choice depending on the stability of the molecule and the desired purity.[10][11][12]

Causality Behind Experimental Choices:

-

Acidic Hydrolysis: This is a straightforward method involving treatment with an aqueous acid (e.g., HCl).[12] However, it can sometimes be sluggish and require elevated temperatures.

-

Transesterification with Phenylboronic Acid/NaIO₄: This method involves transesterification with an excess of a sacrificial boronic acid or cleavage of the pinacol byproduct with sodium periodate to drive the equilibrium towards the deprotected product.[10][12]

-

Two-Step Deprotection via Diethanolamine Adduct: This is a mild and often high-yielding procedure.[11][13][14] The pinacol ester is first transesterified with diethanolamine, and the resulting stable adduct is then hydrolyzed under mild acidic conditions.

Experimental Protocol: Deprotection via Acidic Hydrolysis

-

Reaction Setup: Dissolve this compound pinacol ester (1.0 eq) in a mixture of acetone and water.

-

Reaction Execution: Add a catalytic amount of hydrochloric acid (e.g., 2 M HCl). Stir the mixture at room temperature or gently heat to 40-50 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Isolation: Remove the acetone under reduced pressure. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound. The product may be further purified by recrystallization.

Alternative Synthetic Route: From 3-Phenylisoxazole-5-carbaldehyde

An alternative approach begins with the synthesis of 3-phenylisoxazole-5-carbaldehyde. While the conversion of an aldehyde to a boronic acid is less direct than the borylation of a halide, this route can be advantageous if the carbaldehyde is a more readily accessible intermediate.

Part 1: Synthesis of 3-Phenylisoxazole-5-carbaldehyde

This intermediate can be synthesized via a [3+2] cycloaddition between benzonitrile oxide and propargyl aldehyde or its protected form.

Part 2: Conversion of the Aldehyde to the Boronic Acid

The conversion of the aldehyde to the boronic acid can be achieved through a multi-step sequence, for example:

-

Reduction to the Alcohol: The aldehyde is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

-

Conversion to the Halide: The alcohol is then converted to a halide (e.g., a bromide using PBr₃ or a chloride using SOCl₂).

-

Miyaura Borylation: The resulting 5-(halomethyl)-3-phenylisoxazole can then undergo a Miyaura borylation as described in the primary route.

This alternative route is generally longer and may result in lower overall yields compared to the direct borylation of a 5-halo-3-phenylisoxazole.

Data Summary and Comparison of Routes

| Parameter | Primary Route (via 5-Halo Intermediate) | Alternative Route (via 5-Carbaldehyde) |

| Overall Steps | 2-3 | 4-5 |

| Key Intermediates | 5-Halo-3-phenylisoxazole | 3-Phenylisoxazole-5-carbaldehyde, 5-(Hydroxymethyl)-3-phenylisoxazole |

| Key Reactions | [3+2] Cycloaddition, Miyaura Borylation | [3+2] Cycloaddition, Reduction, Halogenation, Miyaura Borylation |

| Typical Overall Yield | Good to Excellent | Moderate |

| Advantages | More direct, higher yielding, well-established borylation conditions | Utilizes a different set of starting materials which may be more accessible in some cases |

| Disadvantages | Requires handling of haloalkynes | Longer synthetic sequence, potentially lower overall yield |

Visualizing the Synthetic Pathways

Primary Synthetic Route

Caption: Primary synthesis of this compound.

Miyaura Borylation Catalytic Cycle

Caption: Catalytic cycle of the Miyaura borylation reaction.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the formation of a 5-halo-3-phenylisoxazole followed by a Miyaura borylation. This method is robust, high-yielding, and amenable to the synthesis of a wide range of derivatives by modifying the starting benzaldehyde. The resulting boronic acid is a valuable building block for the construction of novel compounds with potential applications in drug discovery and materials science. Future research may focus on the development of more sustainable and atom-economical methods, such as direct C-H borylation of the 3-phenylisoxazole core, which would eliminate the need for pre-functionalized halogenated intermediates.

References

-

Chem-Station International Edition. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

-

Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3371–3375. [Link]

-

Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

-

Reddit. (2020, October 1). Boronic acid pinacol ester deprotection. r/chemistry. [Link]

-

Santos, W. L. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

J&K Scientific LLC. This compound pinacol ester | 374715-22-7. [Link]

-

Wikipedia. Miyaura borylation. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

PubMed. (2021, January 1). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Journal of Organic Chemistry, 86(1), 103–109. [Link]

-

MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2741. [Link]

-

ResearchGate. Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester of 2,5‑diphenyl-1,3,4-oxadiazole (6, 7). [Link]

-

ResearchGate. (2025, August 6). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. [Link]

-

ResearchGate. Miyaura borylation. [Link]

-

PubMed. (1996, May). Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives. Il Farmaco, 51(5), 351–359. [Link]

-

YouTube. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline. [Link]

-

PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

The Advent and Application of (3-Phenylisoxazol-5-yl)boronic acid: A Technical Guide for Chemical Innovators

Foreword: The Unassuming Power of a Heterocyclic Boronic Acid

In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and unlocking new therapeutic possibilities. Among the vast arsenal of building blocks available to the discerning chemist, heterocyclic boronic acids have carved out a significant niche, acting as versatile linchpins in the construction of complex molecular architectures. This guide delves into the discovery, history, and application of a particularly elegant and functional representative of this class: (3-Phenylisoxazol-5-yl)boronic acid. We will journey from its initial synthesis, rooted in the foundational principles of organometallic chemistry, to its contemporary applications in the pursuit of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, providing not just a historical account, but a practical, in-depth understanding of this valuable reagent.

The Genesis of 5-Isoxazolylboronic Acids: A Historical Perspective

The story of (3-Phenylisoxazol-5-yl)boronic acid begins in the mid-20th century, a period of burgeoning exploration into the chemistry of organoboron compounds. The seminal work that introduced the synthesis of 5-isoxazolylboronic acids was published in 1966 by Bianchi, Cogoli, and Grünanger in the Journal of Organometallic Chemistry[1][2]. Their research laid the groundwork for accessing this class of heterocyclic boronic acids, demonstrating that the isoxazole ring could be functionalized with a boronic acid moiety at the 5-position.

At the time, the primary focus was on the fundamental reactivity and synthesis of these novel organometallic species. The true potential of these compounds as versatile coupling partners in carbon-carbon bond formation, particularly in the context of what would later become the Nobel Prize-winning Suzuki-Miyaura coupling, was yet to be fully realized. The initial synthesis was a testament to the ingenuity of early organometallic chemists, paving the way for future innovations.

The Core Synthesis: From a Latent Nucleophile to a Versatile Reagent

The original synthesis of 5-isoxazolylboronic acids, and by extension (3-Phenylisoxazol-5-yl)boronic acid, hinges on the generation of a nucleophilic isoxazole intermediate, which is then trapped with an electrophilic boron source. While the exact, detailed protocol from the 1966 publication is not widely available, the fundamental chemistry follows a well-established pathway in organometallic synthesis: the lithiation of a C-H bond followed by reaction with a borate ester.

Conceptual Workflow of the Synthesis

The logical flow for the synthesis of (3-Phenylisoxazol-5-yl)boronic acid can be visualized as a two-step process, starting from the parent heterocycle, 3-phenylisoxazole.

Caption: Synthetic pathway for (3-Phenylisoxazol-5-yl)boronic acid.

Detailed Experimental Protocol (Based on Analogous Procedures)

The following protocol is a representative procedure for the synthesis of an arylboronic acid via lithiation and borylation, adapted for the specific synthesis of (3-Phenylisoxazol-5-yl)boronic acid[3].

Materials and Equipment:

-

3-Phenylisoxazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask, equipped with a magnetic stir bar and a septum

-

Syringes and needles

-

Dry ice/acetone bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is charged with 3-phenylisoxazole (1 equivalent) and anhydrous THF under an inert atmosphere (argon or nitrogen). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature remains below -70 °C. The formation of the 5-lithio-3-phenylisoxazole is typically indicated by a color change. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis (Workup): The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 30 minutes.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield (3-Phenylisoxazol-5-yl)boronic acid as a white to off-white solid.

Self-Validation and Trustworthiness: The success of this synthesis is critically dependent on anhydrous conditions and the maintenance of low temperatures during the lithiation and borylation steps to prevent side reactions. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination. The characteristic signals for the boronic acid protons and the isoxazole ring in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, provide definitive confirmation of the desired product.

Physicochemical Properties and Reactivity

(3-Phenylisoxazol-5-yl)boronic acid is a stable, crystalline solid at room temperature. Its key chemical feature is the C-B bond, which imparts upon it the characteristic reactivity of a boronic acid.

| Property | Value |

| Molecular Formula | C₉H₈BNO₃ |

| Molecular Weight | 188.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 123-124 °C |

| Solubility | Soluble in many organic solvents |

The boronic acid moiety is a Lewis acid, capable of reversibly forming boronate esters with diols. This property is often exploited for purification and as a protecting group strategy. The true synthetic prowess of (3-Phenylisoxazol-5-yl)boronic acid, however, lies in its application in palladium-catalyzed cross-coupling reactions.

Application in Drug Discovery: A Case Study in Kinase Inhibition

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive component for designing molecules that bind to biological targets with high affinity and selectivity. When combined with the synthetic versatility of the boronic acid group, (3-Phenylisoxazol-5-yl)boronic acid becomes a powerful tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A prominent application of isoxazole boronic acids is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Exemplary Synthesis of a p38 Kinase Inhibitor Scaffold

Caption: Synthetic workflow for a p38 kinase inhibitor scaffold.

Step-by-Step Methodology for the Synthesis of the p38 Kinase Inhibitor Scaffold:

-

Suzuki-Miyaura Coupling: (3-Phenylisoxazol-5-yl)boronic acid (1 equivalent) and a suitable aryl halide, for example, 4-bromopyridine-2-carbonitrile (1 equivalent), are dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). A palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base like sodium carbonate (2 equivalents) are added. The reaction mixture is heated to reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography to yield the coupled isoxazolylpyridine intermediate.

-

Nitrile Reduction: The nitrile group of the coupled product is reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) in THF or catalytic hydrogenation (e.g., H₂, Pd/C). The choice of reducing agent depends on the compatibility with other functional groups in the molecule. After the reaction is complete, a standard workup and purification afford the aminopyridine intermediate.

-

Urea Formation: The aminopyridine intermediate (1 equivalent) is dissolved in an aprotic solvent like dichloromethane. A substituted aryl isocyanate (1 equivalent) is added, and the reaction is stirred at room temperature. The formation of the urea is typically rapid. The product often precipitates from the reaction mixture and can be collected by filtration, or it can be purified by crystallization or column chromatography to yield the final p38 kinase inhibitor scaffold.

This modular synthetic route, enabled by the initial Suzuki-Miyaura coupling of (3-Phenylisoxazol-5-yl)boronic acid, allows for the exploration of a wide range of substituents on both the isoxazole and the other aromatic ring, facilitating the optimization of the inhibitor's potency and pharmacokinetic properties.

Conclusion and Future Outlook

From its initial discovery as a novel organoboron compound in 1966, (3-Phenylisoxazol-5-yl)boronic acid has evolved into a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and its utility as a coupling partner in the reliable and robust Suzuki-Miyaura reaction have cemented its place in the chemist's toolbox. The isoxazole moiety it carries is a well-established pharmacophore, and the ability to readily incorporate it into complex molecules through the boronic acid handle has undoubtedly accelerated the discovery of new bioactive compounds, particularly in the realm of kinase inhibitors.

As our understanding of disease biology deepens and the demand for more selective and potent therapeutics grows, the strategic use of well-designed building blocks like (3-Phenylisoxazol-5-yl)boronic acid will continue to be a cornerstone of successful drug discovery programs. The legacy of Bianchi, Cogoli, and Grünanger's pioneering work continues to resonate in the laboratories of today, empowering scientists to construct the medicines of tomorrow.

References

- Dumas, J., et al. (2000). Inhibition of p38 kinase activity using substituted heterocyclic ureas. U.S. Patent No. 6,083,964. Washington, DC: U.S.

-

Bianchi, G., Cogoli, A., & Grünanger, P. (1966). 5-Isoxazolylboronic acids. Journal of Organometallic Chemistry, 6(6), 598-602. [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An improved protocol for the preparation of 3-pyridyl-and some arylboronic acids. The Journal of organic chemistry, 67(15), 5394-5397. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

-

Regan, J., et al. (2002). N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(12), 1571-1574. [Link]

-

Carmella, P., & Grünanger, P. (1966). 1, 3-Dipolar cycloadditions. Journal of Organometallic Chemistry, 6(6), 598-602. [Link]

Sources

- 1. 3-phenylisoxazol-5-ylboronic acid - 5868-54-2 - Structure, Synthesis, Properties [organoborons.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phoenix.tuwien.ac.at [phoenix.tuwien.ac.at]

The Strategic Role of 3-Phenylisoxazole-5-boronic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the strategic deployment of molecular building blocks that offer both versatile reactivity and inherent biological relevance is paramount. Among these, 3-Phenylisoxazole-5-boronic acid has emerged as a scaffold of significant interest for medicinal chemists. This technical guide provides an in-depth exploration of its synthesis, reactivity, and, most critically, its application in the construction of novel therapeutic agents. We will delve into the causality behind its utility, supported by experimental insights and authoritative references, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The value of this compound lies in the synergistic combination of its two key structural motifs: the isoxazole ring and the boronic acid functional group. The isoxazole moiety is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic distribution and the capacity for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[1][2] The isoxazole ring is a common feature in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

Complementing the isoxazole core is the boronic acid group, a versatile functional handle that is central to one of the most powerful transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis. The stability, ease of handling, and generally low toxicity of boronic acids have cemented their status as indispensable tools in the medicinal chemist's arsenal.[5] Furthermore, boronic acid derivatives themselves have been successfully developed as therapeutic agents, most notably as enzyme inhibitors.

This guide will illuminate how the convergence of these two functionalities in this compound provides a powerful platform for the generation of diverse compound libraries and the targeted design of novel drug candidates.

The Phenylisoxazole Moiety: A Versatile Pharmacophore

The 3-phenylisoxazole substructure is a recurring motif in a diverse array of biologically active compounds. Its utility in medicinal chemistry can be attributed to several key factors:

-

Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other aromatic systems, such as a phenyl or pyridine ring. This allows for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability, while maintaining or enhancing biological activity.

-

Modulator of Physicochemical Properties: The presence of the nitrogen and oxygen heteroatoms in the isoxazole ring influences the molecule's polarity and hydrogen bonding capacity. This can be strategically exploited to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Diverse Biological Activities: Derivatives of the 3-phenylisoxazole scaffold have been reported to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: By serving as a scaffold for the development of kinase inhibitors.[2][6][7]

-

Antimicrobial Properties: Demonstrating efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Effects: Through the inhibition of key enzymes in inflammatory pathways.

-

Neuroprotective Properties: Showing potential in the treatment of neurodegenerative diseases.

-

A notable example of the therapeutic potential of this scaffold is seen in patent literature, where 3-phenylisoxazole derivatives are being investigated for the treatment of eye diseases by promoting the removal of metabolic residues.[8] Additionally, derivatives have been synthesized and evaluated as potent antibacterial agents.[9]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationships of 3-phenylisoxazole derivatives is crucial for rational drug design. Studies on related analogs, such as 3-phenyl-isoxazol-5-ol derivatives, have provided valuable insights into how substitutions on the phenyl ring impact biological activity. For instance, in the context of chitin synthesis inhibition, the nature and position of substituents on the phenyl ring have a significant effect on potency.

| Substituent at para-position of Phenyl Ring | Relative Potency | Key Observation |

| Small Halogens (F, Cl) | High | Favorable for activity |

| Small Alkyl Groups (CH3, C2H5) | High | Well-tolerated |

| Bulky Alkyl Groups (tert-Butyl) | Low | Steric hindrance is detrimental |

| Electron-Withdrawing Groups (NO2) | Low | Generally reduces activity |

These SAR trends underscore the importance of systematic modification of the phenyl ring to optimize interactions with the biological target.

The Power of the Boronic Acid Handle: Suzuki-Miyaura Cross-Coupling

The primary role of the boronic acid functionality in this compound is to serve as a versatile coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids and their derivatives.[5][10]

The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium complex.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (an aryl or vinyl halide).

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially when working with heteroaromatic systems.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)2)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K3PO4)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).

-

Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a minimal amount of 1,4-dioxane under an inert atmosphere.

-

Inerting the Reaction Vessel: Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Addition of Solvent and Catalyst: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask containing the solids. Stir the mixture to achieve a suspension.

-

Initiation of Reaction: Add the catalyst pre-mixture to the reaction flask via syringe.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of Pd(OAc)2 as a palladium source and SPhos as a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps, particularly with challenging substrates like heteroaryl boronic acids.

-

Base: Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant degradation of base-sensitive functional groups.

-

Solvent System: The use of a dioxane/water solvent system is common in Suzuki-Miyaura reactions. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid, while the dioxane solubilizes the organic reactants and catalyst.

Figure 2: A flowchart illustrating the experimental workflow for the Suzuki-Miyaura coupling.

Applications in Drug Discovery: Case Studies and Future Perspectives

The 3-phenylisoxazole-5-yl moiety, readily installed via Suzuki-Miyaura coupling of its corresponding boronic acid, is a valuable component in the design of various therapeutic agents. While specific blockbuster drugs directly synthesized from this compound are not yet prevalent, the scaffold is actively being explored in several therapeutic areas.

-

Kinase Inhibitors: The 3-phenylisoxazole scaffold is being utilized in the design of inhibitors for various protein kinases, which are critical targets in oncology.[2][6][7] The phenyl group can be directed into hydrophobic pockets of the ATP-binding site, while the isoxazole core can form key hydrogen bonds with the hinge region of the kinase.

-

Antimicrobial Agents: The isoxazole ring is a known pharmacophore in several antimicrobial drugs. The ability to easily diversify the molecule by coupling this compound with various (hetero)aryl halides allows for the rapid generation of compound libraries to screen for antibacterial and antifungal activity.[3] Patent literature also describes 3-phenylisoxazole-5-aminocarbonyl substituted beta-lactam derivatives for their potential antimicrobial applications.[3]

-

Ophthalmology: As mentioned earlier, recent patent filings highlight the potential of 3-phenylisoxazole derivatives in treating eye diseases like dry macular degeneration by enhancing autophagy.[8]

The future for this compound in medicinal chemistry is bright. Its synthetic accessibility and the proven biological relevance of the 3-phenylisoxazole scaffold make it an attractive starting point for fragment-based drug discovery and lead optimization campaigns. As our understanding of the structural requirements for targeting specific biological pathways continues to grow, we can expect to see the strategic application of this versatile building block in the development of the next generation of therapeutics.

Conclusion

This compound represents a powerful confluence of desirable attributes for a medicinal chemistry building block. The inherent biological relevance of the isoxazole ring, combined with the synthetic versatility of the boronic acid handle, provides a robust platform for the discovery and development of novel therapeutic agents. A thorough understanding of its reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, and an appreciation for the structure-activity relationships of its derivatives, are essential for leveraging its full potential. This guide has aimed to provide a comprehensive overview of these aspects, offering both theoretical grounding and practical insights for the drug discovery professional.

References

- JEONG KWANG WON, SEO SEUNG-YONG, LEE KYUNG JOO, KANG SANG WON. 3-phenylisoxazole derivative, and pharmaceutical composition for preventing or treating eye disease, containing same as active ingredient.

- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. PubMed.

- Organic & Biomolecular Chemistry. RSC Publishing.

- CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application.

- A review of isoxazole biological activity and present synthetic techniques.

- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.

- Which boronic acids are used most frequently for synthesis of bioactive molecules.

- Application Notes & Protocols: Leveraging the 4-Methyl-5-phenylisoxazole Scaffold for Novel Enzyme Inhibitor Development. Benchchem.

- Suzuki-Miyaura Coupling. Organic Synthesis.

- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ?

- Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- PE20140629A1 - DERIVATIVES OF PHENYL-ISOXAZOLE AND PROCEDURE FOR THE PREPARATION OF THE SAME.

- The Suzuki Reaction. Andrew G Myers Research Group.

- Suzuki Coupling. Organic Chemistry Portal.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- (PDF) Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.

- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. NIH.

- Suzuki reaction. Wikipedia.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application - Google Patents [patents.google.com]

- 4. EP0420464A3 - 3-isoxazolone derivatives, their preparation and their therapeutic uses - Google Patents [patents.google.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 3-phenylisoxazole derivative, and pharmaceutical composition for preventing or treating eye disease, containing same as active ingredient - Patent US-2025214951-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to the Synthesis of Isoxazole-Containing Compounds from Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Strategic Intersection of Isoxazoles and Boronic Acids in Modern Drug Discovery

The Isoxazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5][6][7][8] Its unique electronic properties, including the ability of its contiguous electronegative heteroatoms to engage in hydrogen bonding with biological targets, make it a highly sought-after scaffold in drug design.[9] The isoxazole moiety is found in a wide array of approved pharmaceuticals, demonstrating its versatility and acceptance as a biocompatible structural motif.[5][6][7] Notable examples include the anti-inflammatory drug Valdecoxib, the antibiotic Flucloxacillin, and the antipsychotic Risperidone. The inherent stability and synthetic tractability of the isoxazole ring have further cemented its importance, prompting continuous innovation in the development of novel synthetic methodologies.[4][6][7]

Boronic Acids: Versatile and Indispensable Reagents in Organic Synthesis

Boronic acids and their derivatives have emerged as indispensable reagents in organic chemistry, largely due to their stability, low toxicity, and remarkable versatility in a range of chemical transformations.[10] Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[9][10][11] Beyond this, boronic acids participate in various other transition metal-catalyzed reactions, including copper-catalyzed Chan-Lam couplings for carbon-heteroatom bond formation.[12][13][14][15] The ease of synthesis and functionalization of boronic acids allows for the introduction of a vast array of molecular diversity, making them ideal partners in the construction of complex molecules, particularly in the context of drug discovery where rapid library synthesis is often required.[16]

Part 2: Functionalization of the Isoxazole Core via Transition Metal-Catalyzed Cross-Coupling Reactions with Boronic Acids

A predominant strategy for the synthesis of complex isoxazole-containing compounds involves the late-stage functionalization of a pre-formed isoxazole ring. This approach is highly modular and allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Coupling: A Robust and High-Yielding Approach

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for the C-C functionalization of isoxazoles.[9][11][17] This reaction typically involves the coupling of a halogenated isoxazole (most commonly a bromoisoxazole) with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the isoxazole, forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd_intermediate [label="R¹-Pd(II)L₂-X\n(Isoxazolyl-Pd Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext]; base_activation [label="R²B(OH)₂ + Base → [R²B(OH)₃]⁻", shape=plaintext, style=none]; pd_coupled [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="R¹-R²\n(Functionalized Isoxazole)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Layout and connections pd0 -> oxidative_addition [label="R¹-X\n(Halogenated Isoxazole)"]; oxidative_addition -> pd_intermediate; pd_intermediate -> transmetalation [label="[R²B(OH)₃]⁻"]; transmetalation -> pd_coupled; pd_coupled -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"];

// Invisible nodes for better edge placement {rank=same; oxidative_addition; base_activation;} }

While coupling a halogenated isoxazole with a commercially available boronic acid is common, an alternative strategy involves the synthesis of an isoxazole boronic acid or its corresponding ester. These can then be coupled with various aryl or heteroaryl halides. A particularly useful class of reagents are isoxazole MIDA (N-methyliminodiacetic acid) boronates, which are air- and chromatographically-stable crystalline solids, making them easy to handle and purify.[11]

The Suzuki-Miyaura coupling has been successfully applied to the synthesis of a wide range of substituted isoxazoles.[9][17] The reaction is generally tolerant of a variety of functional groups on both coupling partners, which is a significant advantage in multi-step syntheses.[17]

The success of the coupling is highly dependent on the reaction conditions. Key parameters to consider for optimization include:

| Parameter | Common Choices and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃. The choice of catalyst can significantly impact yield and reaction time. |

| Ligand | Bulky, electron-rich phosphine ligands such as P(t-Bu)₃·HBF₄ can be essential for efficient coupling, especially with sterically hindered substrates, and can suppress the formation of byproducts.[9] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. The base activates the boronic acid for transmetalation. Its strength and solubility can influence the reaction rate. |

| Solvent | Toluene, Dioxane, DMF, often with the addition of water. The solvent system must be able to dissolve the various components of the reaction mixture. |

A one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed reaction with isoxazole-4-boronic acid pinacol ester, which proceeds through a Suzuki coupling followed by base-induced fragmentation of the isoxazole ring.[18]

Other Transition Metal-Catalyzed Couplings

While the Suzuki-Miyaura reaction is the workhorse for C-C bond formation, other transition metal-catalyzed reactions are crucial for introducing heteroatoms onto the isoxazole scaffold.

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful method for forming C-N and C-O bonds.[12][13][14][19][15] This reaction involves the coupling of a boronic acid with an amine or alcohol, and is catalyzed by copper salts, typically Cu(OAc)₂.[14] A key advantage of the Chan-Lam coupling is that it can often be performed in the presence of air at room temperature, making it a more operationally simple alternative to the palladium-catalyzed Buchwald-Hartwig amination.[12][13]

start [label="Isoxazole-B(OH)₂ + R-NH₂/R-OH", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Cu(II) Catalyst (e.g., Cu(OAc)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="N- or O-substituted Isoxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> catalyst [label="Oxidant (Air)"]; catalyst -> product; }

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. A nickel-catalyzed C-N cross-coupling of organoboronic acids and isoxazoles has been developed for the synthesis of (Z)-N-aryl β-enamino esters.[20] In this transformation, 5-alkoxy/phenoxy isoxazoles act as aminating reagents via N-O bond cleavage.[20]

Part 3: Constructing the Isoxazole Ring from Boronic Acid-Containing Precursors

While post-modification of the isoxazole ring is a common strategy, it is also possible to construct the isoxazole ring from precursors that already contain a boronic acid or a related moiety.

[3+2] Cycloaddition Reactions with Alkynyl Boronates

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a classic and highly effective method for the synthesis of isoxazoles. By using an alkynyl boronate ester, the boronic acid functionality can be incorporated directly into the isoxazole ring during its formation. This approach provides access to borylated isoxazoles that can be difficult to synthesize by other means.[11] A mild and highly regioselective cycloaddition approach has been reported for the synthesis of stable MIDA boronate-functionalized isoxazoles.[11]

Rhodium-Catalyzed Annulation Reactions

Rhodium-catalyzed C-H activation and annulation reactions offer a powerful and atom-economical way to construct complex heterocyclic systems.[21][22][23] For instance, a mild and efficient method for the synthesis of bench-stable 3-isoquinolone MIDA boronates has been developed using Rh(III)-catalyzed C-H activation and annulation with alkyne MIDA boronates.[21] This strategy has been extended to the synthesis of other MIDA boronate functionalized heterocycles.[21]

Part 4: Practical Applications and Case Studies in Drug Discovery

The synthetic methods described above have found significant application in the pharmaceutical industry for the discovery and development of new therapeutic agents.

Case Study: An Efficient Synthesis of Valdecoxib

Valdecoxib, a potent and selective COX-2 inhibitor, contains a 3,4-diaryl-substituted isoxazole core. An efficient synthesis of Valdecoxib has been developed that utilizes a Suzuki-Miyaura coupling as the key step.[24] In this approach, a 3-aryl-4-iodo-5-methylisoxazole is coupled with 4-sulfamoylphenylboronic acid to furnish the desired product in high yield. This showcases the power of palladium-catalyzed cross-coupling for the efficient construction of complex, biologically active molecules.[24]

Enabling Library Synthesis for Lead Optimization

The modular nature of the Suzuki-Miyaura and Chan-Lam couplings makes them ideally suited for the parallel synthesis of compound libraries. By starting with a common halogenated isoxazole or isoxazole boronic acid, a large number of derivatives can be rapidly synthesized by coupling with a diverse set of boronic acids or amines/alcohols, respectively. This ability to quickly explore the chemical space around a given scaffold is invaluable in the lead optimization phase of drug discovery.[16][17]

Part 5: Experimental Protocols

The following are representative, generalized protocols for some of the key reactions discussed. Researchers should always refer to the specific literature for detailed procedures and safety information.

General Protocol for a Suzuki-Miyaura Cross-Coupling of a Bromoisoxazole

-

To an oven-dried reaction vessel, add the bromoisoxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the solvent (e.g., a mixture of toluene and water).

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

General Protocol for the Synthesis of an Isoxazole MIDA Boronate via [3+2] Cycloaddition

-

To a solution of the alkynyl MIDA boronate (1.0 equiv.) in a suitable solvent (e.g., THF), add the hydroximoyl chloride (1.1 equiv.).

-

Cool the mixture in an ice bath and slowly add a base (e.g., triethylamine, 1.2 equiv.).

-

Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

-

Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is then purified, often by crystallization or column chromatography, to yield the stable isoxazole MIDA boronate.

Part 6: Conclusion and Future Outlook

The synthesis of isoxazole-containing compounds from boronic acids represents a powerful and versatile area of organic chemistry with profound implications for drug discovery. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the cornerstone for the functionalization of the isoxazole ring, enabling the rapid and efficient synthesis of diverse molecular architectures. Concurrently, innovative methods for constructing the isoxazole ring from boronic acid-containing precursors continue to expand the synthetic chemist's toolkit.

Future research in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and greener reaction conditions. The continued exploration of novel boronic acid derivatives and their application in isoxazole synthesis will undoubtedly lead to the discovery of new and improved therapeutic agents. The synergy between the unique properties of the isoxazole scaffold and the synthetic versatility of boronic acids ensures that this will remain a vibrant and productive area of research for years to come.

Part 7: References

-

Bharate, S. B., et al. (2024). One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. In Name of the Book if available. DOI information is available.

-

(2025). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery.

-

(Year not specified). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.

-

(2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry.

-

(Year not specified). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Royal Society of Chemistry.

-

(2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.

-

(2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate.

-

(2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science.

-

(Year not specified). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate.

-

(Year not specified). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate.

-

BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles.

-

(Year not specified). Isoxazole synthesis. Organic Chemistry Portal.

-

(Year not specified). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters.

-

(Year not specified). Mild Rh(III)-Catalyzed C–H Activation and Annulation with Alkyne MIDA Boronates: Short, Efficient Synthesis of Heterocyclic Boronic Acid Derivatives. Journal of the American Chemical Society.

-

(Year not specified). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.

-

(Year not specified). Synthetic studies of the formation of oxazoles and isoxazoles from N-acetoacetyl derivatives, scope and limitations ; and Aqueous rhodium-catalyzed Heck-type coupling reactions between boronic acids and olefins. TSpace.

-

(Year not specified). Chan-Lam Coupling. Organic Chemistry Portal.

-

(2024). One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. ResearchGate.

-

(Year not specified). Chan–Lam coupling. Wikipedia.

-

(Year not specified). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH.

-

(Year not specified). Chan-Lam Coupling: Mechanism & Examples. NROChemistry.

-

(2025). Copper-Catalyzed Isoxazole Synthesis. ResearchGate.

-

Velcicky, J., et al. (2011). Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. PubMed.

-

(Year not specified). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.

-

Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal.

-

(Year not specified). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.

-

(2019). synthesis of isoxazoles. YouTube.

-

(Year not specified). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.

-

(2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

-

(2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.

-

(Year not specified). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

-

(2022). Chan-Lam Coupling. YouTube.

-

(2025). Transition Metal-Mediated Synthesis of Oxazoles. ResearchGate.

-

(2025). Copper-Catalyzed Synthesis of Isoxazoles. ResearchGate.

-

(Year not specified). Rhodium(iii)-catalysed carboxylate-directed C-H functionalizations of isoxazoles with alkynes. PubMed.

-

(Year not specified). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

-

(Year not specified). Rhodium(iii)-catalyzed oxidative [3+2] annulation of arylboron reagents and 7-azabenzonorbornadienes via transmetalation-initiated C–H activation. Chemical Communications.

-

(Year not specified). Rhodium catalyzed sequential dual C–H annulation of 3-arylisoxazoles with 1,6-diynes to access fused naphthalenes. Organic & Biomolecular Chemistry.

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal.

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chan-Lam Coupling [organic-chemistry.org]

- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. nbinno.com [nbinno.com]

- 17. Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Rhodium(iii)-catalyzed oxidative [3+2] annulation of arylboron reagents and 7-azabenzonorbornadienes via transmetalation-initiated C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. Rhodium catalyzed sequential dual C–H annulation of 3-arylisoxazoles with 1,6-diynes to access fused naphthalenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of 3-Phenylisoxazole-5-boronic Acid in Modern Organic Synthesis: A Technical Guide

Abstract

The isoxazole motif is a cornerstone of contemporary medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability.[1][2] Within the diverse toolkit of heterocyclic building blocks, 3-phenylisoxazole-5-boronic acid and its derivatives, particularly the pinacol ester, have emerged as exceptionally versatile reagents.[2] This technical guide provides an in-depth exploration of this compound as a pivotal building block in organic synthesis. We will dissect its synthesis, delineate its key physicochemical properties, and present detailed protocols for its application in high-impact transformations such as the Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will illuminate the strategic application of this building block in the development of novel therapeutics, exemplified by the synthesis of a promising class of histone deacetylase (HDAC) inhibitors.[1][3][4] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this powerful chemical entity.

Introduction: The Ascendancy of the Phenylisoxazole Scaffold

The fusion of a phenyl ring and an isoxazole core imparts a unique combination of rigidity, lipophilicity, and metabolic resistance to molecules, making it a privileged scaffold in drug discovery.[1] The introduction of a boronic acid or a boronate ester at the 5-position of the isoxazole ring transforms this stable heterocycle into a dynamic building block, ready for participation in a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2] The pinacol ester of this compound is particularly favored in synthetic laboratories due to its enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions compared to the free boronic acid.[2]

Synthesis and Physicochemical Properties

A robust and scalable synthesis of the 3-phenylisoxazole core is paramount for its widespread application. A common and effective strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. The subsequent introduction of the boronic acid pinacol ester moiety can be achieved through various established borylation methods.

Illustrative Synthetic Pathway

A representative synthesis commences with the generation of a benzonitrile oxide from the corresponding benzaldoxime, which then undergoes a cycloaddition reaction with a suitably functionalized alkyne. The resulting 5-substituted-3-phenylisoxazole can then be converted to the desired boronic acid pinacol ester.

Caption: A generalized synthetic workflow for this compound pinacol ester.

Physicochemical Properties of this compound Pinacol Ester

The pinacol ester derivative is the most commonly utilized form of this reagent in organic synthesis.[2] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 374715-22-7 | [5] |

| Molecular Formula | C₁₅H₁₈BNO₃ | [2] |

| Molecular Weight | 271.12 g/mol | [2] |

| Appearance | Light brown solid | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[6] this compound pinacol ester is an excellent coupling partner in these reactions, allowing for the facile introduction of the 3-phenylisoxazole moiety into a wide array of aromatic and heteroaromatic systems.[2]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination, all orchestrated by a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-1,1'-biphenyl-3-yl-isoxazole

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction between this compound pinacol ester and 4-bromoanisole.

Materials:

-

This compound pinacol ester (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Sodium carbonate (2.0 equiv)

-

Toluene (5 mL per mmol of aryl halide)

-

Ethanol (2 mL per mmol of aryl halide)

-

Water (2 mL per mmol of aryl halide)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound pinacol ester, 4-bromoanisole, and Pd(PPh₃)₄.

-

Add toluene, ethanol, and an aqueous solution of sodium carbonate.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Application in Drug Discovery: The Synthesis of Phenylisoxazole-Based HDAC Inhibitors

The versatility of the 3-phenylisoxazole scaffold is powerfully demonstrated in its application to the synthesis of novel therapeutics. A compelling example is the development of a new class of histone deacetylase (HDAC) inhibitors, which are promising anti-cancer agents.[1][3][4]

Rationale for Targeting HDACs

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Their dysregulation is a hallmark of many cancers, making them a validated target for therapeutic intervention.[1] The 3-phenylisoxazole core can serve as a central scaffold for the design of potent and selective HDAC inhibitors.[1][3][4]

Synthetic Strategy for a Phenylisoxazole-Based HDAC Inhibitor

The synthesis of these inhibitors leverages the reactivity of the 3-phenylisoxazole core, often functionalized with a carboxylic acid or other reactive handle, to append a zinc-binding group and a surface recognition "cap" group. The following workflow illustrates a generalized synthetic approach.

Caption: A representative synthetic workflow for a phenylisoxazole-based HDAC inhibitor.

Causality in Experimental Design

The choice of coupling reagents, such as EDCI and HOBt for the amide bond formation, is dictated by the need for mild and efficient conditions that are tolerant of the various functional groups present in the starting materials.[4] The final step, the conversion to a hydroxamic acid, is critical as this moiety acts as the zinc-binding group, essential for potent inhibition of the HDAC enzyme.[1][3] The 3-phenylisoxazole scaffold itself provides a rigid and synthetically tractable platform for the optimal spatial arrangement of the linker and cap groups, which are crucial for achieving high affinity and selectivity for the target HDAC isoform.[1][3][4]

Conclusion and Future Outlook

This compound and its pinacol ester are powerful and versatile building blocks in modern organic synthesis. Their stability, predictable reactivity in Suzuki-Miyaura cross-coupling reactions, and the desirable properties of the resulting phenylisoxazole-containing molecules have solidified their importance in both academic and industrial research. The successful application of this building block in the synthesis of novel HDAC inhibitors underscores its immense potential in drug discovery.[1][3][4] As the demand for complex and functionally rich molecules continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly continue to accelerate innovation in the chemical sciences.

References

-

Qin X, Han M, Hu P, Que H, Shao Z, Yan D (2025) Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS One 20(11): e0334632. [Link]

-

Qin X, Han M, Hu P, Que H, Shao Z, Yan D (2025) Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC. [Link]

-

Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. ResearchGate. [Link]

-

This compound pinacol ester. J&K Scientific LLC. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. tcichemicals.com [tcichemicals.com]

fundamental reactivity of aryl boronic acids

<-4> Aryl Boronic Acids: A Technical Guide to Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl boronic acids are a cornerstone of modern organic synthesis, prized for their versatility, relative stability, and pivotal role in carbon-carbon and carbon-heteroatom bond formation.[1] Their significance is particularly pronounced in the pharmaceutical industry, where they are instrumental in the synthesis of a vast array of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the , moving beyond simple procedural descriptions to elucidate the underlying principles that govern their chemical behavior. We will dissect the key reactions that define their utility, including the Nobel Prize-winning Suzuki-Miyaura coupling, as well as critical side reactions such as protodeboronation and oxidation. By understanding the causality behind experimental choices and the intricacies of reaction mechanisms, researchers can better control reaction outcomes, optimize conditions, and troubleshoot challenges in the synthesis of complex molecules.

The Nature of the Aryl Boronic Acid Moiety

At its core, an aryl boronic acid is characterized by a carbon-boron bond, with the boron atom also bonded to two hydroxyl groups. This structure imparts a unique set of properties that are central to its reactivity.

Structure and Electronic Properties

The boron atom in an aryl boronic acid is sp² hybridized, resulting in a trigonal planar geometry around the boron center. A key feature is the vacant p-orbital on the boron atom, which makes it a Lewis acid. This Lewis acidity is fundamental to many of its reactions, as it allows for coordination with Lewis bases.

The Boroxine Equilibrium

Aryl boronic acids readily undergo a reversible self-condensation reaction to form a six-membered ring called a boroxine, with the elimination of water.[2][3][4][5][6] This equilibrium between the monomeric boronic acid and the trimeric boroxine is an important consideration in their storage and handling, as the presence of the boroxine can affect stoichiometry.[5][7] Fortunately, both the boronic acid and its corresponding boroxine are generally active in Suzuki-Miyaura coupling reactions.

Stability and Handling Considerations